molecular formula C6H3Cl4N B8735067 3,6-Dichloro-2-(dichloromethyl)pyridine CAS No. 114431-95-7

3,6-Dichloro-2-(dichloromethyl)pyridine

Cat. No.: B8735067
CAS No.: 114431-95-7
M. Wt: 230.9 g/mol
InChI Key: PZNLSTVPVXPNAV-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(dichloromethyl)pyridine is an organic compound with the molecular formula C6H4Cl4N . This chlorinated pyridine derivative serves as a versatile synthetic intermediate and key building block in advanced chemical research, particularly in the development of novel active molecules. The presence of multiple chlorine atoms on the pyridine ring and the reactive chloromethyl group make it a valuable substrate for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions . Chlorinated pyridines are of significant interest in medicinal and agrochemical research. The strategic incorporation of chlorine atoms into heterocyclic compounds is a established strategy to optimize the properties of drug candidates, influencing characteristics such as potency, metabolic stability, and lipophilicity . Research indicates that more than 250 FDA-approved drugs contain chlorine, highlighting the critical role of chlorinated scaffolds in pharmaceutical development . This compound is particularly useful for researchers synthesizing and evaluating new biological agents. The compound is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

114431-95-7

Molecular Formula

C6H3Cl4N

Molecular Weight

230.9 g/mol

IUPAC Name

3,6-dichloro-2-(dichloromethyl)pyridine

InChI

InChI=1S/C6H3Cl4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H

InChI Key

PZNLSTVPVXPNAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)C(Cl)Cl)Cl

Origin of Product

United States

Scientific Research Applications

3,6-Dichloro-2-(dichloromethyl)pyridine exhibits significant biological activity due to its ability to interact with various biomolecules:

  • Electrophilic Interactions : The compound can act as an electrophile, participating in nucleophilic substitution reactions with proteins and nucleic acids. This characteristic allows it to form covalent bonds that may alter the function and stability of these biomolecules, potentially impacting metabolic pathways and gene expression profiles .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by modifying their active sites. Such interactions may lead to therapeutic applications, particularly in cancer treatment where enzyme modulation is crucial.

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis:

  • Reagent in Coupling Reactions : It is utilized in various coupling reactions, including the Mitsunobu reaction, where it acts as a coupling reagent for the formation of complex organic molecules .
  • Synthesis of Herbicides : The compound is a precursor for synthesizing herbicides like clopyralid. Its chlorinated structure is critical for the herbicidal activity of the final products .

Case Study 1: Biological Mechanisms

A study conducted on the interactions of this compound with cellular systems revealed that it can induce changes in cellular signaling pathways. These alterations were linked to increased apoptosis in cancer cell lines, suggesting potential therapeutic benefits alongside toxicity risks depending on concentration levels.

Case Study 2: Synthesis and Application in Agriculture

In agricultural chemistry, this compound has been investigated for its role in synthesizing herbicides. A patent describes methods for producing clopyralid from this compound through chlorination processes. This highlights its significance in developing effective weed management solutions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural features and properties of 3,6-dichloro-2-(dichloromethyl)pyridine with analogous pyridine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3,6-Cl; 2-(Cl)₂CH C₆H₃Cl₄N Potential synthetic intermediate; dichloromethyl enhances lipophilicity
3,6-Dichloro-2-(trichloromethyl)pyridine 3,6-Cl; 2-(Cl)₃C C₆H₂Cl₅N Higher chlorination increases electron-withdrawing effects; used in chlorination processes
3,6-Dichloro-2-(trifluoromethyl)pyridine 3,6-Cl; 2-CF₃ C₇H₃Cl₂F₃N Trifluoromethyl improves metabolic stability; agrochemical applications
2,6-Bis(chloromethyl)pyridine 2,6-(ClCH₂) C₇H₇Cl₂N Dual chloromethyl groups enable cross-linking; ligand in Rh/Ir complexes
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazine Pyrazolo-triazine core with -CHCl₂ C₆H₃Cl₂N₅ Anticancer activity via heterocyclization; in vitro screening

Key Differences and Implications

Substituent Effects: Dichloromethyl (-CHCl₂): Balances moderate electron-withdrawing effects with steric bulk. Trichloromethyl (-CCl₃): Stronger electron-withdrawing and steric hindrance, favoring electrophilic substitution but reducing solubility in polar solvents . Trifluoromethyl (-CF₃): High electronegativity and metabolic stability make it preferred in agrochemicals (e.g., herbicides, insecticides) .

Synthetic Applications :

  • Chlorinated pyridines like 3,6-dichloro-2-(trichloromethyl)pyridine are synthesized via FeCl₃-catalyzed liquid-phase chlorination at 160–200°C, suggesting analogous methods for the dichloromethyl variant .
  • Dichloromethylpyridine derivatives can coordinate with transition metals (e.g., Rh, Ir), as seen in rhodium complexes with dichloromethyl ligands .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : Dichloromethyl increases logP compared to -CF₃ or -CH₃, impacting drug absorption and environmental persistence.
  • Thermal Stability : Trichloromethyl derivatives decompose at higher temperatures (>200°C), whereas dichloromethyl analogs may exhibit lower thermal stability .

Reactivity Trends

  • Nucleophilic Substitution : Dichloromethyl groups are less reactive than trichloromethyl but more reactive than trifluoromethyl in SN2 reactions due to intermediate electronegativity.
  • Metal Coordination : Dichloromethylpyridines act as ligands in Rh(III) complexes, with steric effects influencing binding modes .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 3,6-Dichloro-2-(dichloromethyl)pyridine, and what reaction conditions critically affect yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 6-halo-2-(dichloromethyl)pyridine derivatives (e.g., 6-chloro or 6-fluoro) with phenols in the presence of alkali metal hydroxides (e.g., NaOH or KOH) and polar aprotic solvents (e.g., DMF or DMSO). Stoichiometric control (2 moles of phenol per mole of pyridine derivative) is critical to minimize side reactions. Reaction temperatures typically range from 60–100°C, with yields influenced by the electron-withdrawing nature of substituents on the phenol . Alternative routes include microwave-assisted synthesis, which reduces reaction times and improves selectivity for halogenated intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D NMR) is essential for confirming regiochemistry and substitution patterns. For structural elucidation, single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as demonstrated in crystallographic studies of analogous pyridine derivatives . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate functional groups and molecular weight.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when varying halo-substituents (e.g., Cl vs. F) in pyridine starting materials?

  • Methodological Answer : Discrepancies often arise from differences in halogen reactivity and steric hindrance. For example, 6-fluoro derivatives may exhibit lower yields due to weaker leaving-group ability compared to chloro analogs. Systematic optimization involves:

  • Kinetic studies : Monitoring reaction progress via HPLC or GC-MS to identify intermediates or byproducts.
  • Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies for competing pathways (e.g., SNAr vs. elimination) .
  • Solvent screening : Testing solvents with varying dielectric constants to stabilize transition states .

Q. What competing reaction pathways occur in one-pot multi-reaction syntheses of chlorinated pyridines, and how can selectivity be controlled?

  • Methodological Answer : One-pot syntheses (e.g., using DDQ and trichloroacetonitrile) may involve competing oxidation, hydride shifts, or dimerization. Key strategies include:

  • Temperature modulation : Lower temperatures favor intermediate stabilization, reducing side reactions.
  • Catalyst optimization : Transition metal catalysts (e.g., Pd or Cu) can direct regioselectivity in halogenation steps .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy to detect reactive intermediates and adjust conditions dynamically .

Q. How can electrochemical methods overcome limitations of traditional hydrolysis for synthesizing chlorinated pyridine derivatives?

  • Methodological Answer : Traditional hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine often requires hazardous reagents (e.g., hydrazine). Electrochemical methods offer a safer alternative by enabling:

  • Controlled dechlorination : Applying specific potentials to selectively reduce C-Cl bonds without over-reduction.
  • pH optimization : Using buffered electrolytes (e.g., acetate or phosphate) to stabilize reactive intermediates .
  • Scalability : Flow-cell reactors improve mass transfer and yield consistency compared to batch processes .

Safety and Handling

Q. What safety protocols are critical when handling chlorinated pyridine intermediates during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for volatile intermediates (e.g., dichloromethylpyridines) .
  • Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination. Neutralize acidic or basic residues before disposal .
  • Emergency procedures : Maintain spill kits with activated carbon and silica gel. For inhalation exposure, administer oxygen and seek immediate medical attention .

Data Contradiction and Optimization

Q. How should researchers address conflicting data on the herbicidal activity of this compound derivatives?

  • Methodological Answer :

  • Dose-response studies : Conduct bioassays across multiple plant species (e.g., Arabidopsis, Lolium) to establish EC₅₀ values under controlled conditions.
  • Metabolite profiling : LC-MS/MS to identify active metabolites vs. degradation products, which may explain variability in reported activities .
  • Comparative SAR analysis : Systematically modify substituents (e.g., alkyl, alkoxy) on the pyridine core to isolate structural determinants of activity .

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